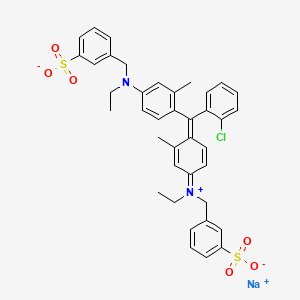
Acid green 22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Green 22, also known as Acid Brilliant Green BS, is a synthetic dye belonging to the class of acid dyes. These dyes are water-soluble and are primarily used for dyeing protein fibers such as wool, silk, and nylon. This compound is known for its vibrant green color and is widely used in various industries, including textiles, cosmetics, and biological staining .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid Green 22 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic environments to facilitate the diazotization process. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under acidic conditions to form the dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is often purified through recrystallization or other purification techniques to remove any impurities .
化学反応の分析
Types of Reactions: Acid Green 22 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or acidic/basic environments.
Major Products Formed:
Oxidation Products: Various oxidation products can be formed depending on the oxidizing agent and reaction conditions.
Reduction Products: The leuco form of this compound is a major product of reduction reactions.
Substitution Products: The specific products depend on the nature of the substituent and the reaction conditions.
科学的研究の応用
Acid Green 22 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in biological staining to visualize cellular components under a microscope.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and in the cosmetics industry for coloring products
作用機序
The mechanism of action of Acid Green 22 involves its interaction with specific molecular targets. In biological staining, the dye binds to cellular components, allowing for visualization under a microscope. The binding is often facilitated by electrostatic interactions between the negatively charged dye molecules and positively charged cellular structures. In industrial applications, the dye molecules interact with the fibers through similar electrostatic interactions, ensuring strong and durable coloration .
類似化合物との比較
- Acid Green 16
- Acid Green 25
- Acid Green 27
Comparison: Acid Green 22 is unique in its vibrant green color and its specific applications in biological staining and textile dyeing. Compared to other similar compounds, this compound offers superior lightfastness and color stability, making it a preferred choice in various industries. Its chemical structure also allows for versatile modifications, enabling its use in a wide range of applications .
特性
CAS番号 |
5863-51-4 |
|---|---|
分子式 |
C39H38ClN2NaO6S2 |
分子量 |
753.3 g/mol |
IUPAC名 |
sodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C39H39ClN2O6S2.Na/c1-5-41(25-29-11-9-13-33(23-29)49(43,44)45)31-17-19-35(27(3)21-31)39(37-15-7-8-16-38(37)40)36-20-18-32(22-28(36)4)42(6-2)26-30-12-10-14-34(24-30)50(46,47)48;/h7-24H,5-6,25-26H2,1-4H3,(H-,43,44,45,46,47,48);/q;+1/p-1 |
InChIキー |
AYQGOOLZDOHXAY-UHFFFAOYSA-M |
異性体SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C\3/C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=CC=C5Cl)C.[Na+] |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=CC=C5Cl)C.[Na+] |
正規SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=CC=C5Cl)C.[Na+] |
| 5863-51-4 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







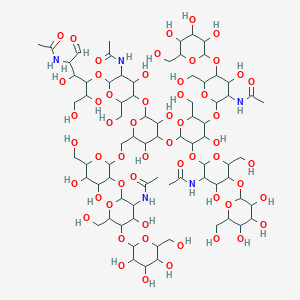


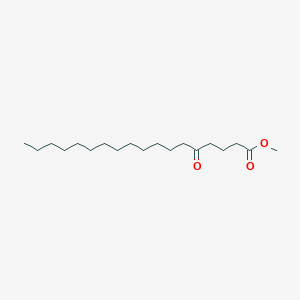
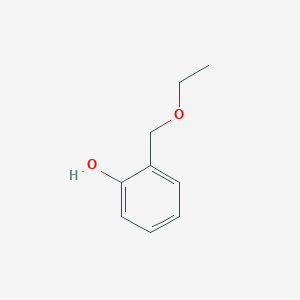
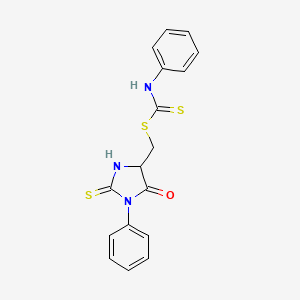
![endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane](/img/structure/B1609089.png)
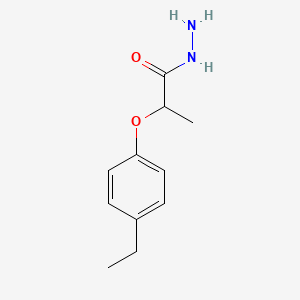
![2-Chloro-benzo[e][1,3]thiazin-4-one](/img/structure/B1609091.png)
